(3-Chloro-2-fluoro-5-nitrophenyl)methanol

Descripción

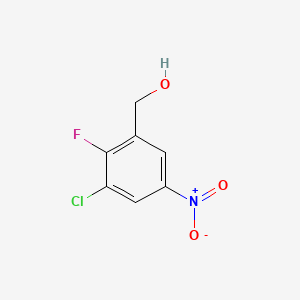

(3-Chloro-2-fluoro-5-nitrophenyl)methanol is a halogenated aromatic compound with the molecular formula C₇H₅ClFNO₃ and a molecular weight of 205.58 g/mol (calculated from atomic masses). Its structure features a benzene ring substituted with:

- A chloro group at position 3,

- A fluoro group at position 2,

- A nitro group at position 5,

- A hydroxymethyl (-CH₂OH) group at position 1 (para to the nitro group).

Key identifiers include:

The hydroxymethyl group introduces polarity, enhancing solubility in polar solvents like ethanol or water, while the nitro and halogen substituents contribute to electron-withdrawing effects, influencing reactivity in substitution or coupling reactions.

Propiedades

IUPAC Name |

(3-chloro-2-fluoro-5-nitrophenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO3/c8-6-2-5(10(12)13)1-4(3-11)7(6)9/h1-2,11H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMPDEYTUSNMXFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CO)F)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101277156 | |

| Record name | 3-Chloro-2-fluoro-5-nitrobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101277156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000162-36-6 | |

| Record name | 3-Chloro-2-fluoro-5-nitrobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000162-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-fluoro-5-nitrobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101277156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-2-fluoro-5-nitrophenyl)methanol typically involves the nitration of (3-Chloro-2-fluorophenyl)methanol. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the selective nitration at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available precursors. The process includes halogenation, nitration, and subsequent reduction steps. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

(3-Chloro-2-fluoro-5-nitrophenyl)methanol undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder (Fe) in acidic conditions are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products Formed

Oxidation: Formation of (3-Chloro-2-fluoro-5-nitrobenzaldehyde) or (3-Chloro-2-fluoro-5-nitrobenzoic acid).

Reduction: Formation of (3-Chloro-2-fluoro-5-aminophenyl)methanol.

Substitution: Formation of various substituted phenylmethanol derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

(3-Chloro-2-fluoro-5-nitrophenyl)methanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of (3-Chloro-2-fluoro-5-nitrophenyl)methanol depends on its interaction with molecular targets. The presence of electron-withdrawing groups (chloro, fluoro, and nitro) affects its reactivity and binding affinity to various enzymes and receptors. The compound may inhibit or activate specific pathways by forming stable complexes with target proteins, leading to desired biological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

1-(3-Chloro-4-fluoro-2-hydroxyphenyl)ethanone [703-97-9]

Molecular Formula : C₈H₆ClFO₂

Molecular Weight : 188.59 g/mol

Functional Groups :

- Acetyl (-COCH₃) at position 1,

- Hydroxyl (-OH) at position 2,

- Chloro at position 3,

- Fluoro at position 4 .

Key Differences:

| Parameter | (3-Chloro-2-fluoro-5-nitrophenyl)methanol | 1-(3-Chloro-4-fluoro-2-hydroxyphenyl)ethanone |

|---|---|---|

| Substituent Positions | 2-F, 3-Cl, 5-NO₂, 1-CH₂OH | 3-Cl, 4-F, 2-OH, 1-COCH₃ |

| Functional Groups | Hydroxymethyl, Nitro | Acetyl, Hydroxyl |

| Molecular Weight | 205.58 g/mol | 188.59 g/mol |

| Electron Effects | Strongly electron-withdrawing (Nitro) | Moderate electron-withdrawing (Acetyl) |

- Structural Impact : The nitro group in the target compound increases electron deficiency, favoring electrophilic substitutions at meta/para positions. In contrast, the acetyl group in the comparator acts as a weaker electron-withdrawing group, directing reactions to ortho/para positions relative to itself.

- Solubility : The hydroxymethyl group in the target compound enhances hydrogen bonding, likely increasing solubility in polar solvents compared to the acetylated comparator.

- Synthetic Accessibility: While the synthesis of 1-(3-Chloro-4-fluoro-2-hydroxyphenyl)ethanone remains unreported , the target compound’s synthesis likely involves nitration and halogenation steps, followed by hydroxymethylation.

General Trends in Halogenated Nitrophenyl Derivatives

Compounds with multiple halogen and nitro substituents exhibit distinct properties:

- Reactivity : Nitro groups dominate reactivity, making such compounds intermediates in explosives (e.g., TNT derivatives) or agrochemicals.

- Biological Activity : Fluorine and chlorine improve metabolic stability in pharmaceuticals, but the nitro group’s toxicity often limits therapeutic use.

Research Implications

The substitution pattern of this compound positions it as a candidate for:

- Agrochemicals : Nitro groups enhance herbicidal activity, while halogens resist degradation.

- Material Science : Electron-deficient aromatic systems serve as ligands in catalysis.

Comparators like 1-(3-Chloro-4-fluoro-2-hydroxyphenyl)ethanone may find use in flavonoid synthesis due to their acetyl-hydroxyl motifs .

Actividad Biológica

(3-Chloro-2-fluoro-5-nitrophenyl)methanol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H6ClFNO3

- Molecular Weight : 195.58 g/mol

- CAS Number : 1000162-36-6

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Studies have demonstrated that this compound possesses significant antimicrobial activity against various bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit metabolic processes.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in vitro. It appears to modulate the expression of pro-inflammatory cytokines, thereby potentially alleviating conditions such as arthritis and other inflammatory diseases.

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. In vitro assays indicated a dose-dependent reduction in cell viability in several cancer cell lines, suggesting its potential as an anticancer agent .

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular metabolism, leading to reduced energy production in target cells.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in microbial and cancer cells, resulting in apoptosis or cell death.

- Interaction with Cellular Receptors : There is evidence suggesting that the compound can bind to certain receptors, modulating signaling pathways related to inflammation and cell growth .

Table 1: Summary of Biological Activities

Relevant Research Studies

-

Antimicrobial Study :

- A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.

- Anti-inflammatory Research :

- Cancer Cell Viability Assay :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.